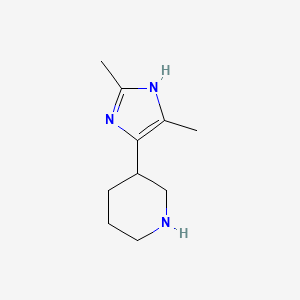

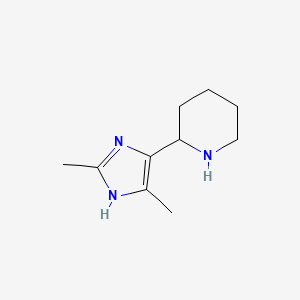

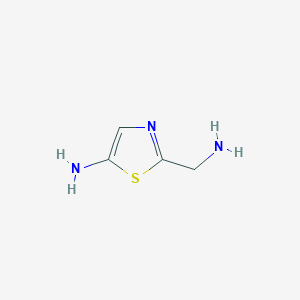

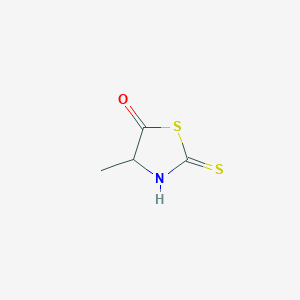

![molecular formula C8H13NO2 B1499749 Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one CAS No. 80023-33-2](/img/structure/B1499749.png)

Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one

Vue d'ensemble

Description

Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Arylation asymétrique

L’Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one est utilisé dans le domaine de l’arylation asymétrique . Une arylation hautement énantiosélective catalysée au rhodium de benzoxazinones et de quinoxalinones avec des arylboroxines a été réalisée pour la première fois en utilisant un simple soufre-oléfine comme ligand . Ce protocole permet un accès efficace aux 3,4-dihydrobenzo[1,4]oxazin-2-ones et aux dihydroquinoxalinones chirales .

Agonistes GPR119

Ce composé a été optimisé en tant qu’agoniste GPR119 . GPR119 est une cible prometteuse pour la découverte d’agents antidiabétiques de type 2 . La plupart des composés conçus ont présenté de bonnes activités agonistes .

Études configurationnelles et conformationnelles

L’this compound est utilisé dans des études configurationnelles et conformationnelles . Ces études sont cruciales pour comprendre la structure et le comportement du composé .

Accès catalytique asymétrique

L’Octahydropyrido[2,1-c]morpholin-8-one est utilisé dans l’accès catalytique asymétrique aux pipérazin-2-ones et aux morpholin-2-ones . Cette approche en un seul pot fournit des 3-aryl/alkyl pipérazin-2-ones et des morpholin-2-ones avec des rendements de 38 à 90 % et jusqu’à 99 % d’ee .

Intermédiaire à l’Aprepitant

Ce composé est utilisé dans la synthèse rapide d’un intermédiaire à l’Aprepitant . L’Aprepitant est un puissant antiémétique approuvé par la FDA pour prévenir les nausées et les vomissements dans le traitement des médicaments anticancéreux .

Fabrication et approvisionnement en vrac

L’Octahydropyrido[2,1-c]morpholin-8-one est disponible pour la fabrication et l’approvisionnement en vrac . Il est utilisé dans diverses applications de recherche et industrielles .

Mécanisme D'action

- One possibility is that it acts as an antagonist or inverse agonist at histamine H3 receptors (H3Rs) . These receptors play a role in regulating histamine synthesis and release in the brain.

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclin-dependent kinase 8 (CDK8), which is involved in regulating transcription and cell cycle progression . This interaction leads to the modulation of gene expression and cellular responses. Additionally, this compound has been shown to upregulate the expression of microRNA-26b-5p, which further influences cellular processes .

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. In HepG2 cells, it has been found to induce apoptosis by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 . This compound also inhibits cell proliferation, migration, and invasion, thereby demonstrating its potential as an anti-cancer agent . Furthermore, this compound affects cell signaling pathways, including the NF-κB/p65 pathway, which plays a crucial role in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to CDK8, leading to the inhibition of its kinase activity and subsequent modulation of transcriptional regulation . This binding interaction also results in the upregulation of microRNA-26b-5p, which targets CDK8 and other downstream effectors . Additionally, this compound influences gene expression by altering the activity of transcription factors and chromatin remodeling complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound continues to exert its biological effects, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus, where it interacts with target proteins and exerts its biological effects . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, further influencing its activity .

Propriétés

IUPAC Name |

3,4,6,7,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8-1-2-9-3-4-11-6-7(9)5-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCSDSAYSPJYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCOCC2CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669398 | |

| Record name | Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80023-33-2 | |

| Record name | Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.